2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride
Overview
Description
“2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride” is a chemical compound with the molecular formula C5H7BrClNS and a molecular weight of 228.53 . It is also known as C-(2-Bromo-thiophen-3-yl)-methylamine hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C5H7BrClNS . The exact structure would require more specific information or a detailed analysis using specialized tools.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.8±0.1 g/cm3, a boiling point of 265.5±25.0 °C at 760 mmHg, and a flash point of 114.4±23.2 °C .Scientific Research Applications
Organic Synthesis and Chemical Characterization
2-(2-Bromo-thiophen-3-yl)-ethylamine hydrochloride is utilized in the synthesis of pharmacologically active compounds, particularly those involving benzo[b]thiophen derivatives. For instance, Chapman et al. (1973) explored the preparation of dialkylaminomethyl-5-methoxybenzo[b]thiophens from bromomethyl compounds and secondary amines, leading to the synthesis of ethylamines with potential biological activity (Chapman et al., 1973). Similarly, Clarke and colleagues (1976) investigated electrophilic substitution reactions to prepare substituted methylamines and ethylamines from phenylthiophen derivatives, further emphasizing the role of bromo-thiophenyl compounds in organic synthesis (Clarke et al., 1976).
Pharmacological Applications
In the realm of pharmacology, the compound's derivatives have been studied for their potential biological activities. For example, the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and its effects on learning and memory in mice have been investigated, showcasing the compound's relevance in neurological research (Jiang Jing-ai, 2006). Additionally, T-588, a cognitive enhancer derived from thiophene compounds, has shown protective effects against toxicity in cultured astrocytes, indicating potential therapeutic applications (Phuagphong et al., 2004).
Material Science and Corrosion Inhibition
In material science, thiophene derivatives, including those related to this compound, have been explored for their corrosion inhibition properties. Daoud et al. (2014) synthesized a novel thiophene Schiff base and examined its efficiency in inhibiting corrosion on mild steel in acidic solutions, demonstrating the compound's utility in protecting industrial materials (Daoud et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-(2-bromothiophen-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.ClH/c7-6-5(1-3-8)2-4-9-6;/h2,4H,1,3,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLGWOFAIHAXME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CCN)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-18-4 | |
Record name | 3-Thiopheneethanamine, 2-bromo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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